
2,6-Dichlorophenylacetonitrile
Overview
Description
It is a white to almost white crystalline powder with a melting point of 74-78°C . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylacetonitrile can be synthesized through several methods. One common method involves the chlorination of 2,6-dichlorotoluene followed by a reaction with sodium cyanide. The reaction typically occurs under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of 2,6-dichlorobenzyl cyanide often involves the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst like phosphorus pentachloride. The resulting 2,6-dichlorobenzyl chloride is then reacted with sodium cyanide to produce 2,6-dichlorobenzyl cyanide .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dichlorobenzaldehyde.
Reduction: Reduction reactions can convert it to 2,6-dichlorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: 2,6-Dichlorobenzaldehyde
Reduction: 2,6-Dichlorobenzylamine
Substitution: Various substituted benzyl cyanides
Scientific Research Applications
Chemistry
DCAN serves as an intermediate in the synthesis of various organic compounds. It is utilized for creating more complex structures in organic chemistry through reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Biology
Research indicates that DCAN has potential biological activities, particularly in enzyme interactions. It acts as an electrophile, engaging with nucleophiles within biological systems. Notably:
- Inhibition of γ-secretase: DCAN has been shown to selectively inhibit γ-secretase activity, which is crucial for the cleavage of Notch receptors involved in cell signaling. This inhibition can reach up to 68% for Aβ40 production, a peptide linked to Alzheimer's disease pathology .
- Enzyme Inhibition Studies: DCAN has been evaluated as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound have enhanced its inhibitory potency, with IC50 values ranging from 10-80 nM against c-Src kinase .
Medicine
The compound is under investigation for its potential as a precursor for pharmaceutical compounds. Its ability to inhibit specific kinases positions it as a candidate for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
Activity Type | Target | Inhibition (%) | Reference |
---|---|---|---|
γ-Secretase Inhibition | Aβ40 Production | 68% | |
c-Src Kinase Inhibition | c-Src Kinase | 10-80 nM (IC50) | |
Enzyme Interaction | Various Enzymes | Variable |
Case Study 1: Notch-Sparing γ-Secretase Inhibitors
A study identified DCAN as a critical component influencing selective inhibition of γ-secretase while minimizing side effects associated with Notch inhibition. Modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects .
Case Study 2: c-Src Kinase Selectivity
Another study explored structure-activity relationships (SAR) of DCAN derivatives aimed at enhancing selectivity for c-Src kinase over other kinases. Specific substituents introduced at strategic positions led to compounds displaying significant selectivity and potency, paving the way for potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl cyanide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s effects are mediated through pathways involving enzyme inhibition and protein modification .
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl cyanide
- 2,5-Dichlorobenzyl cyanide
- 3,4-Dichlorobenzyl cyanide
Comparison: 2,6-Dichlorophenylacetonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions. Compared to other dichlorobenzyl cyanides, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
2,6-Dichlorophenylacetonitrile (DCAN) is a compound of significant interest in the field of medicinal chemistry and biological research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C9H6Cl2N
- Molecular Weight : 201.06 g/mol
- CAS Number : 3215-64-3
DCAN exhibits its biological activity primarily through its interactions with various molecular targets. It can act as an electrophile, engaging with nucleophiles in biological systems. The compound's effects are mediated via pathways involving enzyme inhibition and protein modification. Notably, it has been studied for its inhibitory effects on specific kinases, which are crucial in various signaling pathways.
Inhibition of γ-Secretase
Recent studies have highlighted the role of DCAN in inhibiting γ-secretase activity, which is vital for the cleavage of Notch receptors involved in cell signaling. The presence of the 2,6-dichlorophenyl group enhances the selectivity for Notch inhibition while sparing other substrates like amyloid precursor protein (APP). Research indicates that compounds with this substitution can achieve up to 68% inhibition of Aβ40 production, a peptide implicated in Alzheimer's disease pathology .
Enzyme Inhibition Studies
DCAN has been evaluated for its potential as a selective inhibitor of c-Src kinase, an important target in cancer therapy. Modifications at specific positions on the compound significantly enhance its inhibitory potency. For instance, introducing basic aliphatic side chains at the 7-position has shown IC50 values in the range of 10-80 nM against c-Src kinase, indicating strong inhibitory activity.
Table 1: Summary of Biological Activities
Activity Type | Target | Inhibition (%) | Reference |
---|---|---|---|
γ-Secretase Inhibition | Aβ40 Production | 68% | |
c-Src Kinase Inhibition | c-Src Kinase | 10-80 nM (IC50) | |
Enzyme Interaction | Various Enzymes | Variable |
Case Study 1: Notch-Sparing γ-Secretase Inhibitors
In a study focusing on the design of Notch-sparing γ-secretase inhibitors, DCAN was identified as a critical component influencing selective inhibition. The study demonstrated that modifications to the piperazine ring combined with the dichlorophenyl group were essential for achieving desired inhibitory effects while minimizing side effects associated with Notch inhibition .
Case Study 2: c-Src Kinase Selectivity
Another study explored the structure-activity relationship (SAR) of DCAN derivatives aimed at enhancing selectivity for c-Src kinase over other kinases. The introduction of specific substituents at strategic positions led to compounds that displayed significant selectivity and potency, paving the way for potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2,6-Dichlorophenylacetonitrile, and how can alkylation yields be improved?
this compound (CAS 3215-64-3) exhibits lower monoalkylation yields (25%) compared to analogs like o-methylphenylacetonitrile (60%) due to steric hindrance from chlorine substituents . To improve yields:
- Catalyst Selection : Use phase-transfer catalysts (e.g., Dowex 2-X4) to enhance reaction efficiency.
- Temperature Control : Maintain temperatures at 70°C for 10 hours to optimize alkylation kinetics .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce steric interference.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- NMR Analysis : The aromatic protons adjacent to chlorine atoms resonate downfield (δ 7.2–7.8 ppm). The nitrile group (C≡N) shows a characteristic peak at ~110 ppm in NMR.
- IR Spectroscopy : C≡N stretching appears near 2240 cm, while C-Cl vibrations occur at 600–800 cm.
Reference PubChem or NIST Chemistry WebBook for spectral validation .
Q. What analytical standards and methods ensure purity in environmental or pharmaceutical research?
- HPLC Validation : Use C18 reverse-phase columns with UV detection (λ = 254 nm) for quantification.
- Certified Reference Materials : Cross-check against commercially available standards (e.g., ≥99% purity) to calibrate instruments .
- GC-MS : Electron ionization (EI) at 70 eV can confirm molecular fragmentation patterns (e.g., m/z 186 for [M]) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The ortho-chlorine groups create steric hindrance, reducing accessibility to the nitrile group. Computational studies (DFT or molecular dynamics) can model:
- Charge Distribution : Electron-withdrawing Cl atoms polarize the nitrile, increasing electrophilicity but limiting nucleophilic attack.
- Transition-State Analysis : Compare energy barriers for alkylation vs. competing side reactions (e.g., hydrolysis) .
Q. What role does this compound play in synthesizing bioactive compounds?
This nitrile is a precursor for pharmaceuticals like Lofexidine (α2-adrenergic agonist) and intermediates for Diclofenac (NSAID) . Key steps include:
- Cyanation : Introduce nitrile groups via Rosenmund-von Braun or nucleophilic substitution.
- Functionalization : Couple with amines or alcohols to generate amides or esters for drug candidates .
Q. How can AI-driven retrosynthesis tools predict novel synthetic pathways for this compound derivatives?
Platforms like Pistachio or Reaxys leverage reaction databases to propose routes:
- Template Relevance : Prioritize reactions involving dichlorobenzene derivatives.
- Biocatalysis Models : Explore enzymatic nitrile hydrolysis for enantioselective synthesis .
Q. Contradictions and Data Gaps
- Yield Discrepancies : The 25% alkylation yield reported in 1978 contrasts with modern catalytic methods (unaddressed in current evidence). Further studies on palladium-catalyzed cross-couplings are warranted.
- Toxicity Data : Limited ecotoxicological or acute toxicity data exist. Refer to generalized SDS guidelines for chlorinated nitriles (e.g., PPE, fume hoods) .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJUUCUKRUCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185922 | |
Record name | (2,6-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-64-3 | |
Record name | 2,6-Dichlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3215-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dichlorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,6-Dichlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-Dichlorobenzeneacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY3AJ66GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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